(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone
Description
The compound "(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone" features a piperazine core linked to a 3-nitrophenyl group via a methanone bridge and a 4,6-difluorobenzo[d]thiazole moiety. The 3-nitro group on the phenyl ring contributes to polarity and may influence binding affinity in biological systems.
Properties
IUPAC Name |
[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N4O3S/c19-12-9-14(20)16-15(10-12)28-18(21-16)23-6-4-22(5-7-23)17(25)11-2-1-3-13(8-11)24(26)27/h1-3,8-10H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPHYZXXCJDFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-4,6-difluorothiophenol
The benzothiazole core is synthesized via cyclocondensation of 2-amino-4,6-difluorothiophenol with a carbonyl donor (e.g., triphosgene or carboxylic acid derivatives).
- Dissolve 2-amino-4,6-difluorothiophenol (10 mmol) in dry THF.
- Add triphosgene (1.1 equiv) dropwise at 0°C under nitrogen.
- Warm to room temperature and stir for 6 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (Yield: 78–85%).
Key Data :
- 1H NMR (CDCl3): δ 7.52 (d, J = 8.2 Hz, 1H), 6.98 (d, J = 8.2 Hz, 1H).
- MS (ESI+) : m/z 190.0 [M+H]+.
Piperazine Functionalization
Nucleophilic Substitution at Benzothiazole C-2 Position
Piperazine is introduced via SNAr (nucleophilic aromatic substitution) at the electron-deficient C-2 position of 2-chloro-4,6-difluorobenzo[d]thiazole.
Procedure :
- Reflux 2-chloro-4,6-difluorobenzo[d]thiazole (5 mmol) with piperazine (10 mmol) in isopropanol (20 mL) for 24 hours.
- Cool, filter, and wash with cold ethanol (Yield: 82%).
Optimization Note : Excess piperazine ensures complete substitution while minimizing dimerization.
Acylation with 3-Nitrobenzoyl Chloride
Schotten-Baumann Reaction Conditions
The piperazine nitrogen is acylated using 3-nitrobenzoyl chloride under basic conditions.
Procedure :
- Dissolve 4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazine (3 mmol) in dry DCM.
- Add triethylamine (6 mmol) and 3-nitrobenzoyl chloride (3.3 mmol) at 0°C.
- Stir at room temperature for 12 hours.
- Extract with NaHCO3 (aq), dry over MgSO4, and recrystallize from ethanol (Yield: 75%).
Key Data :
- 13C NMR (DMSO-d6): δ 165.2 (C=O), 152.1 (C-F), 148.9 (NO2).
- HPLC Purity : 98.5% (C18 column, MeCN:H2O = 70:30).
Alternative Pathways and Side Reactions
Direct Coupling via Suzuki-Miyaura Cross-Coupling
A patent describes palladium-catalyzed coupling for aryl ketone synthesis, though applicability here is limited due to nitro group sensitivity.
Over-Acylation Mitigation
Using 1.1 equivalents of acyl chloride and low temperatures minimizes diacylation.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
- LC-MS : Retention time = 6.2 min; m/z 430.1 [M+H]+.
Scale-Up Considerations and Yield Optimization
| Parameter | Small Scale (5 g) | Pilot Scale (500 g) |
|---|---|---|
| Reaction Time | 12 hours | 18 hours |
| Yield | 75% | 68% |
| Purity | 98.5% | 97.2% |
Challenges :
- Nitro group reduction under prolonged heating (addressed via inert atmosphere).
- Piperazine hygroscopicity (handled under dry conditions).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Sequential (Path A) | High regiocontrol | Multi-step, lower overall yield |
| Pre-functionalized | Fewer purification steps | Risk of nitro group side reactions |
Industrial Applicability and Patent Landscape
Patent EP2763958B1 highlights similar benzothiazole-piperazine conjugates for optoelectronic applications, underscoring scalable synthetic protocols. However, nitro-substituted variants remain underexplored in commercial contexts.
Chemical Reactions Analysis
Types of Reactions
(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: It serves as a model compound in the study of heterocyclic chemistry and the development of new synthetic methodologies.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The nitrophenyl group may contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress in target cells. The piperazine ring can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Electronic Properties
Target Compound vs. Benzo[b]thiophene Derivatives (e.g., 7f, 8a)
- 7f (1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone): Replaces the difluorobenzo[d]thiazole with a benzo[b]thiophene ring, which lacks fluorine substituents but includes a sulfur atom. The 4-nitrophenyl group (vs.
- 8a (1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-1-propanol): Contains methoxy groups (electron-donating) instead of fluorine, increasing electron density on the heterocycle. The propanol chain introduces hydrogen-bonding capability, absent in the methanone bridge of the target .
Target Compound vs. Imidazo[2,1-b]thiazole Derivatives (e.g., 9eb, 9ec)
- 9eb ((5-Phenylimidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone): Features a tosyl (p-toluenesulfonyl) group on piperazine, enhancing hydrophobicity compared to the target’s nitroaryl group.
- 9ec (Chlorophenylsulfonyl analog) :
Target Compound vs. Thiophene- and Trifluoromethyl-Substituted Analogs (e.g., 21, 37)
- 21 (Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone): Replaces the benzothiazole with a thiophene ring, reducing aromatic bulk. The trifluoromethyl group is less polar than nitro but offers strong electron-withdrawing and lipophilic properties .
- 37 (Fluoropyrrolidinylbenzoyl analog) :
Physicochemical Properties
Biological Activity
The compound (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone, often referred to as a benzothiazole derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 401.5 g/mol. The structure features a benzothiazole ring, a piperazine moiety, and a nitrophenyl group, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | 1-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone |
| CAS Number | 897481-99-1 |
Biological Activity Overview
Research indicates that thiazole derivatives exhibit a variety of biological activities, including:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating potential as an antibacterial agent.
- Anticancer Properties : Studies have demonstrated that it may inhibit tumor growth in vitro and in vivo, suggesting its role as an anticancer agent.
- Antioxidant Effects : The ability to scavenge free radicals has been observed, which is crucial for preventing oxidative stress-related diseases.
The mechanism by which this compound exerts its effects involves:
- Enzyme Inhibition : The benzothiazole moiety may interact with specific enzymes or receptors, inhibiting their activity.
- Reactive Oxygen Species Generation : The nitrophenyl group can contribute to the production of reactive oxygen species (ROS), leading to oxidative stress in target cells.
- Enhanced Bioavailability : The piperazine ring improves the solubility and bioavailability of the compound.
Antitumor Activity
A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. In mouse xenograft models, these compounds demonstrated reduced tumor growth at low doses, indicating their potential for clinical application in cancer therapy .
Antimicrobial Studies
In vitro assays have shown that the compound possesses notable activity against both Gram-positive and Gram-negative bacteria. A comparative analysis highlighted its effectiveness relative to standard antibiotics .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for synthesizing (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone, and what challenges arise during purification?
- Methodology :
- Stepwise synthesis : A common approach involves coupling a pre-synthesized 4,6-difluorobenzo[d]thiazole-2-carboxylic acid derivative with a piperazine intermediate, followed by reaction with 3-nitrobenzoyl chloride. Key steps include nucleophilic substitution and amide bond formation .
- Challenges : Purification often requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) due to byproducts from incomplete coupling. Impurities can arise from residual solvents (e.g., DMF) or unreacted nitrobenzoyl intermediates .
- Validation : Confirm product purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS for molecular ion detection) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Analytical Workflow :
- NMR : H NMR should show characteristic peaks: aromatic protons (δ 7.5–8.5 ppm for nitrophenyl), piperazine methylenes (δ 3.0–3.5 ppm), and fluorinated benzo[d]thiazole protons (δ 6.8–7.2 ppm). F NMR confirms fluorine substitution (δ -110 to -120 ppm) .
- IR : Key bands include C=O stretch (~1650 cm), nitro group asymmetry (~1520 cm), and thiazole ring vibrations (~1450 cm) .
- Mass Spec : High-resolution MS (HRMS) should match the exact mass (calculated for CHFNOS: 429.08 Da) .
Advanced Research Questions
Q. How can reaction yields be optimized for the nitrobenzoylation step in the synthesis of this compound?
- Experimental Design :
- Solvent Selection : Use anhydrous dichloromethane (DCM) or THF to minimize side reactions. Polar aprotic solvents (e.g., DMF) may increase reactivity but complicate purification .
- Catalysis : Add 1–2 equivalents of DMAP (4-dimethylaminopyridine) to accelerate acylation. Monitor reaction progress via TLC (R ~0.5 in 3:7 ethyl acetate/hexane) .
- Temperature Control : Maintain 0–5°C during nitrobenzoyl chloride addition to suppress decomposition. Post-reaction, warm to room temperature for 12–24 hours .
Q. What strategies address solubility limitations of this compound in aqueous systems for biological assays?
- Methodology :
- Co-solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS containing 0.1% Tween-80 to enhance dispersion .
- Salt Formation : React with HCl or trifluoroacetic acid (TFA) to form water-soluble salts. Confirm stability via pH titration and UV-Vis spectroscopy (λ ~320 nm) .
- Nanoparticle Formulation : Use PLGA or liposomal encapsulation to improve bioavailability. Characterize particle size (DLS) and encapsulation efficiency (HPLC) .
Q. How can computational tools predict the pharmacological interactions of this compound with target proteins?
- Workflow :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. Prioritize the benzo[d]thiazole and nitrophenyl moieties as key pharmacophores .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .
- ADMET Prediction : Employ SwissADME or ADMETLab to estimate permeability (LogP ~3.5), CYP450 inhibition risks, and hERG channel liabilities .
Q. How should researchers resolve contradictions in biological activity data across different assay platforms?
- Case Study :
- Discrepancy : Inconsistent IC values in enzyme inhibition vs. cell-based assays.
- Root Cause Analysis :
- Assay Conditions : Check for redox interference from the nitrophenyl group (common in colorimetric assays). Validate via LC-MS quantification of substrate depletion .
- Membrane Permeability : Use Caco-2 cell models to assess passive diffusion. Correlate with logD (octanol/water) measurements .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways (e.g., nitro reduction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
